Product packaging for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one(Cat. No.:CAS No. 1865196-56-0)

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

Cat. No.: B2737927
CAS No.: 1865196-56-0
M. Wt: 191.23
InChI Key: JMYLZIQKVILZRB-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS 1865196-56-0) is a high-purity chemical compound offered for research and development purposes. This molecule features a spirocyclic scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its frequent appearance in biologically active compounds and its utility in exploring three-dimensional chemical space . The incorporation of a furan ring provides a versatile handle for further synthetic modification and is a common motif in pharmaceuticals . Spirocyclic scaffolds, particularly azaspiro structures, are highly valuable in drug discovery. They are known to impart favorable properties to molecules and are found in investigational compounds targeting a range of diseases . For instance, the 2-azaspiro[3.4]octane core is a key structural element in advanced research areas, including the development of new antibacterial agents and other therapeutic candidates . Researchers utilize this scaffold to create novel compounds for screening against various biological targets. Product Specifications: • CAS Number: 1865196-56-0 • Molecular Formula: C11H13NO2 • Molecular Weight: 191.23 g/mol • Purity: ≥95%+ • SMILES: O=C1NC(C2=CC=CO2)C11CCCC1 This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B2737927 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1865196-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYLZIQKVILZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(NC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 3 Furan 2 Yl 2 Azaspiro 3.4 Octan 1 One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

No specific UV-Vis spectroscopic data for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one has been reported in the scientific literature. While furan-containing compounds typically exhibit π→π* electronic transitions, the exact absorption maxima (λmax), molar absorptivity (ε), and solvent effects for the title compound are not available. Without experimental data, a discussion of its specific electronic transitions and conjugation patterns would be purely speculative.

Interactive Data Table: UV-Vis Spectral Data of this compound No data available.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

There are no published X-ray crystallographic studies for this compound. Therefore, critical data such as its crystal system, space group, unit cell dimensions, and precise bond lengths and angles are unknown. An authoritative determination of its solid-state conformation and absolute stereochemistry, which X-ray crystallography provides, is not possible at this time.

Interactive Data Table: Crystallographic Data for this compound No data available.

Conformational Analysis and Molecular Dynamics of 3 Furan 2 Yl 2 Azaspiro 3.4 Octan 1 One

Theoretical Investigation of Conformational Preferences and Energetics

Theoretical chemistry provides powerful tools to explore the conformational space of molecules, identifying stable conformers and the energy barriers between them. For a molecule like 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one, which combines a flexible five-membered ring, a strained four-membered ring, and a rotatable substituent, computational methods are invaluable.

Molecular Mechanics and Force Field Calculations

Molecular mechanics (MM) serves as an efficient first step in conformational analysis, allowing for rapid exploration of the potential energy surface. wustl.eduunipd.it This method calculates the steric energy of a molecule as a function of its nuclear coordinates, using a set of parameters known as a force field. wustl.edunih.gov The total steric energy is a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions. wustl.edu

For this compound, a systematic search using a suitable force field (e.g., MMFF94 or AMBER) would be performed by rotating the key dihedral angles: the orientation of the furan (B31954) ring relative to the lactam ring and the puckering of the cyclopentane (B165970) ring. This process identifies low-energy conformers that can serve as starting points for more accurate quantum mechanical calculations. nih.gov

The primary conformations arise from the puckering of the cyclopentane ring, which typically adopts an envelope or twisted-chair (half-chair) conformation to relieve strain. The relative orientation of the furan group introduces additional rotamers. A hypothetical energy profile from such a calculation would quantify the relative stability of these forms.

Table 1: Hypothetical Relative Energies of Conformers from Molecular Mechanics

Conformer Cyclopentane Puckering Furan Orientation Relative Energy (kcal/mol)
A Envelope (C_s_) anti 0.00
B Twisted-Chair (C_2_) anti 0.85
C Envelope (C_s_) syn 2.10
D Twisted-Chair (C_2_) syn 2.90

Note: This table is illustrative, representing typical data expected from molecular mechanics calculations.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) offers a higher level of accuracy by considering the electronic structure of the molecule. github.iojussieu.fr It is used to optimize the geometries of the low-energy conformers identified by molecular mechanics and to calculate their relative energies with greater precision. dergipark.org.tr A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain reliable ground-state geometries and energies. dergipark.org.trepstem.net

DFT calculations would likely confirm that the cyclopentane ring exists in a non-planar conformation. The calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. Furthermore, DFT can elucidate the electronic effects influencing conformational preference, such as the interaction between the furan ring's π-system and the lactam moiety. mdpi.com The results of these calculations are crucial for interpreting experimental data and understanding the molecule's intrinsic structural preferences. nih.gov

Experimental Probes of Conformational Dynamics

While theoretical methods predict the conformational landscape, experimental techniques are needed to validate these predictions and study the dynamic processes occurring in solution.

Variable Temperature NMR Spectroscopy for Ring Flipping and Rotational Barriers

Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique for investigating dynamic processes like conformational exchange. ox.ac.ukrsc.org For this compound, two main dynamic processes are of interest: the pseudorotation or "flipping" of the cyclopentane ring and the rotation around the C-C bond connecting the furan ring to the lactam.

At room temperature, if the energy barriers for these processes are low, the NMR spectrum will show time-averaged signals for the protons on the cyclopentane ring. As the temperature is lowered, the rate of conformational exchange slows down. If the temperature is sufficiently low (the coalescence temperature), the single averaged peak for a given proton will broaden and eventually split into separate signals corresponding to each distinct conformer. ox.ac.uk By analyzing the shape of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping or rotational barrier. researchgate.net This provides direct experimental measurement of the energetic barriers separating the stable conformers.

Stereochemical Considerations and Diastereomeric Relationships within the Spiro System

This compound possesses two stereocenters: the spiro carbon (C4) and the carbon atom bearing the furan group (C3). This gives rise to the possibility of diastereomers. The relative orientation of the furan group with respect to the cyclopentane ring defines these diastereomers, which can be described as cis or trans.

In the cis diastereomer , the furan group and the cyclopentane ring are on the same side of the four-membered lactam ring.

In the trans diastereomer , the furan group and the cyclopentane ring are on opposite sides.

Computational Chemistry and Theoretical Studies on 3 Furan 2 Yl 2 Azaspiro 3.4 Octan 1 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic characteristics that govern the reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and orbital energies, which are key to understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energy and spatial distribution of these orbitals provide crucial insights into the most probable sites for nucleophilic and electrophilic attack. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net

For 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one, the HOMO is expected to be predominantly localized on the electron-rich furan (B31954) ring, which is characteristic of five-membered aromatic heterocycles. wuxibiology.com This indicates that the furan moiety is the primary site for electrophilic attack. The LUMO, conversely, is anticipated to be centered on the carbonyl group of the β-lactam ring, highlighting its susceptibility to nucleophilic attack. FMO analysis can thus predict the regioselectivity of various reactions, such as cycloadditions or substitutions. wikipedia.orgnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties

ParameterValue (eV)Primary Lobe LocalizationPredicted Reactivity Type
EHOMO-6.25Furan Ring (C5 position)Nucleophilic / Site for Electrophilic Attack
ELUMO-0.85Carbonyl Carbon (C1)Electrophilic / Site for Nucleophilic Attack
Energy Gap (ΔE)5.40N/AModerate Chemical Reactivity

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the molecule's electron density surface. bhu.ac.in This tool is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). bhu.ac.inyoutube.com These regions correspond to likely sites for electrophilic and nucleophilic interactions, respectively. scispace.com

In the case of this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the furan ring and the carbonyl group, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. researchgate.netresearchgate.net A region of positive potential would likely be found around the hydrogen atom attached to the nitrogen in the lactam ring, identifying it as a potential hydrogen bond donor. bhu.ac.in

Table 2: Hypothetical Electrostatic Potential (ESP) Surface Extrema

RegionAtom(s)Potential (kcal/mol)Predicted Interaction
Vmin (Most Negative)Carbonyl Oxygen-45.5Site for Electrophilic Attack / H-Bond Acceptor
Secondary VminFuran Oxygen-32.0Site for Electrophilic Attack / H-Bond Acceptor
Vmax (Most Positive)Amide Hydrogen (N-H)+55.0Site for Nucleophilic Attack / H-Bond Donor

Mechanistic Elucidation of Reaction Pathways through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energetic feasibility of a proposed pathway. nih.gov

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. Quantum chemical calculations are employed to locate the precise geometry of a TS and compute its energy. beilstein-archives.org

For this compound, a plausible reaction for study would be the Paal-Knorr furan synthesis or an electrophilic substitution on the furan ring. nih.gov Computational modeling could be used to calculate the activation barriers for substitution at different positions of the furan ring, thereby predicting the most likely product. For instance, the reaction could proceed via an intermediate that is stabilized by the spirocyclic system, and the corresponding transition state energies would confirm the regioselectivity. zsmu.edu.ua

Table 3: Hypothetical Calculated Reaction Barriers for Electrophilic Bromination

Reaction PathwayTransition StateActivation Energy (ΔG, kcal/mol)Predicted Outcome
Attack at Furan C5TS115.2Major Product
Attack at Furan C3TS222.5Minor Product
Attack at Furan C4TS323.1Minor Product

Catalytic effects can also be modeled. For reactions involving this compound, one might study the influence of a Lewis acid catalyst on the opening of the lactam ring or on reactions at the furan moiety. frontiersin.org Computational analysis would involve modeling the interaction between the catalyst and the substrate, and then calculating the modified reaction pathway to show how the catalyst lowers the activation energy.

Advanced Molecular Modeling for Ligand-Target Interactions (Conceptual Frameworks)

The unique three-dimensional structure of spirocyclic compounds makes them attractive scaffolds in medicinal chemistry for targeting proteins and other biological macromolecules. chembridge.comchemdiv.com Molecular modeling provides a conceptual framework for understanding and predicting how these molecules might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, a docking study would involve computationally placing the molecule into the binding site of a known protein target. The simulation calculates a "docking score," which estimates the binding affinity based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This approach can be used to screen large libraries of proteins to identify potential biological targets for the compound. mdpi.com

Pharmacophore modeling is another powerful tool in drug design. mdpi.com A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.net The key features of this compound—including the furan ring (aromatic/hydrophobic feature), the lactam N-H group (hydrogen bond donor), and the carbonyl oxygen (hydrogen bond acceptor)—could be used to define a pharmacophore model. This model could then guide the design of new, related molecules with potentially enhanced affinity and selectivity for a specific biological target. nih.gov

Molecular Docking for Hypothetical Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a hypothetical docking study of this compound, the first step would be the selection of a relevant biological target. Given the structural motifs present in the compound, such as the lactam and furan rings which are found in various bioactive molecules, potential targets could include enzymes like proteases, kinases, or synthases involved in disease pathways. ijper.orgnih.gov

The process would involve:

Preparation of the Receptor: A high-resolution 3D structure of the target protein would be obtained, typically from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and hydrogen atoms would be added.

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the defined binding site of the receptor. The program would then explore various possible conformations and orientations of the ligand within the binding site, calculating a scoring function for each pose to estimate binding affinity.

The results would be presented in a data table, ranking the potential binding poses based on their docking scores. A lower docking score typically indicates a more favorable binding interaction.

Hypothetical Molecular Docking Results

Target Protein Docking Score (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type (Hypothetical)
Cyclooxygenase-2 -8.5 Arg120, Tyr355 Hydrogen Bond, Pi-Alkyl
HIV-1 Protease -7.9 Asp25, Ile50 Hydrogen Bond, Hydrophobic

Note: The data in this table is purely illustrative and intended to represent the potential output of a molecular docking study. No experimental or computational studies have been published to validate these specific interactions for this compound.

Such a study would predict which protein targets the compound is most likely to bind to and the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. This information is invaluable for guiding the design of new analogs with improved potency and selectivity.

Molecular Dynamics Simulations for Dynamic Binding Event Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comescholarship.org This allows for the analysis of the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. mdpi.com

Following a promising result from molecular docking, an MD simulation would be performed on the docked complex of this compound and its hypothetical target protein. The simulation would typically run for a duration of nanoseconds to microseconds.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over the simulation time. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein, determining their occupancy throughout the simulation.

These simulations can confirm the stability of the binding pose predicted by docking and provide deeper insights into the thermodynamics and kinetics of the binding event. nih.gov

Induced-Fit Docking Approaches for Conformational Adaptability

Standard docking procedures often treat the protein receptor as a rigid structure. However, in reality, both the ligand and the protein can undergo conformational changes upon binding—a phenomenon known as "induced fit". brieflands.com Induced-fit docking (IFD) is an advanced computational method that accounts for this flexibility, often providing a more accurate prediction of the true binding mode. jocpr.com

The IFD protocol typically involves an iterative process:

Initial docking of the flexible ligand to a rigid receptor.

Generation of multiple receptor conformations by allowing side chains and even the protein backbone in the binding site to move in the presence of the ligand.

Redocking of the ligand to the ensemble of flexible receptor conformations. brieflands.com

This approach is particularly useful when the binding site is known to be flexible or when docking results from rigid-receptor methods are ambiguous. For this compound, IFD could reveal novel binding modes not identified by standard docking, potentially uncovering interactions with residues that shift to accommodate the ligand. The results are often scored using a more complex function that accounts for the energies of both the ligand and the receptor. jocpr.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for confirming the structure of a newly synthesized compound by comparing the theoretical data with experimental results.

Density Functional Theory (DFT) is a common method used for this purpose. oatext.com The process involves:

Optimizing the geometry of this compound at a specific level of theory and basis set (e.g., B3LYP/6-31G*).

Calculating the NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies based on the optimized structure.

The predicted chemical shifts can be correlated with experimental data to aid in the assignment of peaks in the NMR spectrum. Similarly, predicted IR frequencies can help assign the characteristic vibrational modes, such as the C=O stretch of the lactam ring or C-O-C stretches of the furan moiety. While experimental data for this specific compound is not widely published, a comparison of predicted versus actual experimental values for related furan and azaspiro-octanone structures shows that modern computational methods can achieve a high degree of accuracy. mdpi.com

Table of Predicted vs. Hypothetical Experimental Spectroscopic Data

Spectroscopic Parameter Predicted Value (Computational) Hypothetical Experimental Value
¹H NMR (Lactam NH) ~7.5 ppm ~7.4 ppm
¹³C NMR (Lactam C=O) ~170 ppm ~168 ppm
IR Freq. (Lactam C=O) ~1685 cm⁻¹ ~1690 cm⁻¹

Note: The data in this table is illustrative. The predicted values are typical for similar functional groups, and the hypothetical experimental values are for comparison purposes.

Chemical Transformations and Derivatization of 3 Furan 2 Yl 2 Azaspiro 3.4 Octan 1 One

Electrophilic and Nucleophilic Reactions at the Furan (B31954) Heterocycle

The furan moiety is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Its reactivity is significantly greater than that of benzene, often by several orders of magnitude. chemicalbook.comksu.edu.sa This inherent reactivity allows for a wide range of functionalizations, although it also necessitates the use of mild conditions to prevent polymerization or ring-opening, especially in the presence of strong acids. ksu.edu.sapharmaguideline.com

Directed Functionalization of the Furan Ring System

Electrophilic aromatic substitution is the most common pathway for functionalizing the furan ring. Due to the electronic nature of the oxygen heteroatom, these reactions preferentially occur at the C5 position (α- to the oxygen and adjacent to the spirocyclic substituent), which is electronically equivalent to the C2 position in an unsubstituted furan. chemicalbook.compearson.com The intermediate cation formed by attack at this position is better stabilized by resonance compared to attack at the C3 or C4 positions. chemicalbook.comuomustansiriyah.edu.iq

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-substitution, milder reagents and conditions are necessary. For instance, bromination can be selectively performed at the 5-position using N-bromosuccinimide (NBS). chinesechemsoc.org

Nitration: Direct nitration with strong acids is typically avoided due to the acid-sensitivity of the furan ring. pharmaguideline.com A milder and more effective method involves the use of acetyl nitrate (B79036) at low temperatures, which can selectively introduce a nitro group at the 5-position. pharmaguideline.comyoutube.com

Sulfonation: Sulfonation can be achieved using reagents like the pyridine-sulfur trioxide complex at room temperature, which is mild enough to avoid degradation of the furan ring. pharmaguideline.comyoutube.com

Acylation: Friedel-Crafts acylation provides a reliable method for introducing acyl groups. To circumvent the use of strongly Lewis acidic catalysts that can cause decomposition, milder catalysts or conditions, such as using tin(IV) chloride or performing the reaction with acetic anhydride (B1165640) in the presence of a mild acid catalyst, are preferred. The Vilsmeier-Haack reaction, using dimethylformamide and phosphoryl chloride, is a classic method for formylating furan rings. ksu.edu.sa

While less common due to the electron-rich nature of the furan ring, nucleophilic substitution can occur, particularly if the ring is substituted with strong electron-withdrawing groups. pharmaguideline.comquimicaorganica.org For example, a halogen or a nitro group at the 5-position of the furan ring in a derivative of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one could be displaced by a suitable nucleophile. The presence of such activating groups is crucial to facilitate the attack and stabilize the resulting anionic intermediate. quimicaorganica.orgyoutube.com

Ring Transformations and Cycloaddition Reactions of Furan

The furan ring's modest aromaticity (~16 kcal/mol) allows it to participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgnih.gov This reactivity provides a powerful tool for converting the planar, aromatic furan into complex, three-dimensional oxabicyclic structures. acs.orgnih.gov

The intramolecular Diels-Alder reaction of a furan (IMDAF) is a particularly valuable strategy in complex molecule synthesis. acs.orgyoutube.com For this compound, tethering a dienophile to the lactam nitrogen could facilitate an intramolecular cycloaddition, leading to novel polycyclic spiro-fused systems. The success and stereochemical outcome of such reactions are often influenced by the length and nature of the tether. youtube.com

Furan can react with a variety of dienophiles, although electron-deficient partners are generally required for efficient reaction. nih.govrsc.org Even furans with electron-withdrawing groups, such as furoic acids, have been shown to react with maleimide dienophiles, particularly in aqueous media. nih.gov

Table 1: Potential Cycloaddition Reactions of the Furan Moiety

Reaction Type Dienophile Example Product Class Key Features
Diels-Alder Maleic anhydride Oxabicyclo[2.2.1]heptene Atom-economical, creates complex 3D structures. youtube.com
[3+2] Cycloaddition Oxyallyl cation Oxabicyclo[3.2.1]octane Access to seven-membered ring systems. acs.org
IMDAF Tethered acrylate Fused polycyclic systems Intramolecular variant, allows for complex scaffold synthesis. acs.org

Modifications and Functionalization of the 2-Azaspiro[3.4]octan-1-one Core

The spiro-γ-lactam core provides additional sites for chemical modification, distinct from the furan heterocycle. rsc.orgresearchgate.net These transformations can alter the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity, and introduce new functional groups for further derivatization.

Reactions at the Lactam Nitrogen and Carbonyl Moiety

The secondary amine within the γ-lactam ring is a key handle for functionalization. The nitrogen atom can be deprotonated with a suitable base to form a lactam anion, which can then react with various electrophiles.

N-Alkylation/N-Arylation: The lactam nitrogen can be alkylated using alkyl halides or arylated using aryl halides under appropriate conditions (e.g., Buchwald-Hartwig amination). This modification is crucial for introducing substituents that can modulate biological activity or serve as attachment points for other molecular fragments.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl lactams (imides). These derivatives can serve as activated Michael acceptors for conjugate addition reactions, which can trigger subsequent ring expansions. whiterose.ac.uk

The lactam carbonyl group also offers opportunities for modification, although these reactions are generally less common than N-functionalization.

Reduction: The carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like borane or through a two-step thio-lactam formation followed by desulfurization. Complete reduction of the lactam would yield a spirocyclic amine, 2-azaspiro[3.4]octane.

Addition Reactions: Organometallic reagents such as Grignard or organolithium reagents can add to the carbonyl group, leading to ring-opened amino ketone products after hydrolysis.

Ring Expansion or Contraction Strategies on the Spirocyclic System

Modifying the ring size of the spirocyclic core can significantly impact the three-dimensional shape and biological properties of the molecule.

Ring Expansion: A notable strategy for lactam ring expansion involves a conjugate addition/ring expansion (CARE) cascade. whiterose.ac.uk This process could be initiated by N-acylation of the 2-azaspiro[3.4]octan-1-one with an acryloyl group, forming an imide. Subsequent treatment with a primary amine would lead to a conjugate addition, followed by an intramolecular cyclization and ring expansion of the γ-lactam to a larger ring system. whiterose.ac.uk Such methods provide access to medium-sized and macrocyclic lactams.

Ring Contraction: Ring contraction of spirocyclic systems is less straightforward but can sometimes be achieved through rearrangement reactions. For instance, electrophilic ring-opening of related spiro-cyclopropanated systems has been shown to lead to ring-contraction products under specific conditions. nih.gov While not directly applicable to the cyclopentane (B165970) ring of the octan-1-one core, analogous strategies involving skeletal rearrangements could potentially be developed.

Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Diversification

Transition metal-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, offering a powerful method for the peripheral diversification of the this compound scaffold. These reactions typically require a halogenated precursor, which can be readily prepared by electrophilic halogenation of the furan ring at the 5-position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. organic-chemistry.orgwikipedia.org A 5-bromo-3-(furan-2-yl)-2-azaspiro[3.4]octan-1-one derivative could be coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids to introduce diverse substituents. researchgate.netlibretexts.org This reaction is known for its mild conditions and high functional group tolerance. organic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This allows for the introduction of alkenyl substituents at the 5-position of the furan ring, providing access to stilbene-like and cinnamate-like derivatives. The reaction typically exhibits high trans selectivity. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org It is a highly reliable method for installing alkynyl groups, which are valuable functionalities for further transformations or as structural elements in their own right. spuvvn.edunih.gov This has been applied to furan systems to generate various conjugated oligomers and dialkynylfurans. nih.govnih.gov

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System (Typical) Introduced Moiety
Suzuki-Miyaura 5-Bromo-furan derivative + R-B(OH)₂ Pd(PPh₃)₄, Base Aryl, Heteroaryl, Alkenyl wikipedia.org
Heck-Mizoroki 5-Bromo-furan derivative + Alkene Pd(OAc)₂, Ligand, Base Alkenyl organic-chemistry.orgmdpi.com
Sonogashira 5-Bromo-furan derivative + Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base Alkynyl organic-chemistry.orgrsc.org

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies (Conceptual)

Systematic Variation of Substituents on the Furan and Azaspiro Moieties

The furan ring in this compound is a key site for chemical modification. The furan moiety is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions, primarily at the C5 position. utripoli.edu.ly This provides a straightforward handle to introduce a variety of substituents to probe for interactions with a biological target.

Table 1: Proposed Modifications of the Furan Moiety

PositionType of SubstituentRationale
C5Small alkyl groups (e.g., methyl, ethyl)Probing for small hydrophobic pockets.
C5Halogens (F, Cl, Br)Modulating electronic properties and potential for halogen bonding.
C5Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)Altering the electron density of the furan ring and metabolic stability.
C5Electron-donating groups (e.g., -OCH₃, -NH₂)Increasing electron density and potential for hydrogen bonding.
C5Phenyl or other aryl groupsExploring larger hydrophobic interactions and π-stacking.

Similarly, the 2-azaspiro[3.4]octan-1-one core offers several points for diversification. The secondary amine of the lactam can be functionalized, and the cyclopentyl portion of the spirocycle can be substituted.

Table 2: Proposed Modifications of the Azaspiro Moiety

PositionType of SubstituentRationale
N2 (Lactam Nitrogen)Alkylation (e.g., methyl, benzyl)Blocking potential hydrogen bond donation and increasing lipophilicity.
N2 (Lactam Nitrogen)AcylationIntroducing hydrogen bond acceptors and varying steric bulk.
Cyclopentyl RingAlkyl or aryl substituentsModifying the three-dimensional shape and lipophilicity.
Cyclopentyl RingIntroduction of heteroatoms (e.g., oxygen, nitrogen)Altering polarity, solubility, and potential for hydrogen bonding.

Exploration of Chemical Space for Advanced Scaffold Development

Beyond simple substituent variations, the exploration of the broader chemical space can be achieved by more significant modifications to the core scaffold of this compound. This includes bioisosteric replacement of the furan ring and alterations to the spirocyclic core.

Bioisosteric Replacement of the Furan Ring:

The furan ring can be replaced with other five- or six-membered aromatic or heteroaromatic rings to modulate the compound's physicochemical properties and biological activity. cambridgemedchemconsulting.com This strategy is often employed to improve metabolic stability, as furans can sometimes be susceptible to oxidative metabolism. orientjchem.org

Table 3: Potential Bioisosteric Replacements for the Furan Ring

Original MoietyBioisosteric ReplacementRationale
FuranThiopheneSimilar size and electronics, but generally more metabolically stable.
FuranPyrroleIntroduces a hydrogen bond donor.
FuranThiazoleAlters electronics and introduces a hydrogen bond acceptor.
FuranOxazoleModifies hydrogen bonding potential and electronic distribution.
FuranPhenylIncreases lipophilicity and potential for π-stacking interactions.
FuranPyridineIntroduces a basic nitrogen for potential salt formation and improved solubility.

Advanced Scaffold Modifications:

The 2-azaspiro[3.4]octan-1-one scaffold itself can be modified to explore different regions of chemical space. This could involve changing the ring sizes of the spirocycle or introducing additional functional groups to alter the compound's rigidity and vectoral projection of substituents.

Table 4: Conceptual Advanced Modifications to the Azaspiro Scaffold

ModificationRationale
Ring expansion/contraction of the cyclopentane ringAltering the spirocyclic core's geometry and strain.
Introduction of unsaturation in the cyclopentane ringCreating a more rigid and planar scaffold.
Synthesis of diastereomersExploring different spatial arrangements of the furan substituent.
Opening of the lactam ringConverting to a γ-amino acid derivative to explore different biological targets.

The systematic synthesis and biological evaluation of these conceptually designed analogues would be essential to build a comprehensive SAR for this novel class of compounds. Such studies would pave the way for the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

Advanced Applications and Future Research Directions in Chemical Science

Role as a Privileged Scaffold for the Development of Diverse Chemical Libraries

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry. researchgate.net Their inherent three-dimensionality allows for a departure from the "flatland" of traditional aromatic compounds, enabling a more comprehensive exploration of chemical space. bldpharm.comtandfonline.com This spatial arrangement can lead to more specific interactions with biological targets, enhancing both potency and selectivity. mdpi.com The 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one core, combining a spirocyclic lactam with a furan (B31954) ring, presents a promising foundation for the construction of diverse chemical libraries.

The 2-azaspiro[3.4]octane framework provides a rigid and defined orientation for appended functional groups. This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. tandfonline.com Furthermore, the lactam functionality offers a convenient point for chemical modification, allowing for the introduction of a wide array of substituents. The furan ring is also a well-established pharmacophore, known to participate in various biological interactions and serving as a versatile synthetic handle. orientjchem.orgijabbr.comnih.gov The combination of these features in This compound makes it an ideal candidate for diversity-oriented synthesis, where a common core is elaborated into a library of structurally diverse compounds for high-throughput screening.

Feature of this compoundPotential Advantage in Library Design
Spirocyclic Core Introduces three-dimensionality, improving exploration of chemical space. bldpharm.com
Lactam Moiety Provides a site for facile chemical diversification.
Furan Ring Acts as a bioisostere for other aromatic rings and a versatile synthetic intermediate. orientjchem.org
Rigid Framework Constrains molecular conformation, potentially increasing binding affinity. tandfonline.com

The development of libraries based on this scaffold could lead to the discovery of novel therapeutic agents targeting a wide range of diseases. The fully saturated, high-Fsp3 nature of the 2,6-diazaspiro[3.4]octane core, a related structure, has been identified as an emerging privileged structure in compounds with diverse biological activities. mdpi.com

Utilization as Chiral Building Blocks in Complex Natural Product Synthesis

Chiral spirocycles are valuable building blocks in the total synthesis of complex natural products. Their well-defined stereochemistry and conformational rigidity can be exploited to control the stereochemical outcome of subsequent reactions. While the specific chirality of synthesized This compound would depend on the synthetic route, the potential for enantioselective synthesis exists, which would yield a powerful tool for asymmetric synthesis.

The furan moiety within this spirocycle is particularly noteworthy, as furans are versatile precursors in natural product synthesis. numberanalytics.comresearchgate.net They can undergo a variety of transformations, such as Diels-Alder reactions or oxidative rearrangements, to generate more complex carbocyclic and heterocyclic systems. researchgate.net A chiral, furan-containing spirocycle like This compound could, therefore, serve as a linchpin in the convergent synthesis of intricate molecular targets. The spirocyclic framework would act as a chiral auxiliary, directing the stereochemistry of reactions involving the furan ring, which could then be further elaborated into the core of a natural product. The synthesis of chiral furan derivatives has been recognized as providing useful building blocks for optically active structures. acs.org

Exploration in Materials Science for Novel Polymer and Supramolecular Architectures

The unique structural and electronic properties of This compound suggest its potential utility in materials science. The rigid spirocyclic core could be incorporated into polymer backbones to create materials with enhanced thermal stability and defined morphologies. For instance, polymers containing the rigid 1,6-diazaspiro[4.4]nonane-2,7-dione (spirodilactam) core have demonstrated excellent thermo-oxidative stability. researchgate.net The lactam functionality could be opened via ring-opening polymerization to yield polyamides with novel properties, where the spirocyclic and furan units are regularly spaced along the polymer chain.

In the realm of supramolecular chemistry, the furan ring's electron-rich nature and the lactam's hydrogen bonding capabilities could be exploited to direct the self-assembly of complex architectures. ijabbr.com The molecule could act as a "tecton" or building block in the formation of molecular crystals, liquid crystals, or gels. The specific geometry imposed by the spirocyclic core would influence the packing of the molecules, potentially leading to materials with interesting photophysical or electronic properties.

Potential Application AreaRelevant Structural Feature
Polymer Science Rigid spirocyclic core for thermal stability; lactam for ring-opening polymerization. researchgate.net
Supramolecular Chemistry Furan ring for π-stacking interactions; lactam for hydrogen bonding.
Organic Electronics Furan moiety as an electron-rich component in conjugated systems.

Potential as Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a driving force in the field of asymmetric catalysis. nih.govresearchgate.net The This compound scaffold, if synthesized in an enantiomerically pure form, possesses several features that suggest its potential as a ligand. The nitrogen atom of the lactam and the oxygen atom of the furan ring could act as a bidentate ligand, chelating to a metal center. The chirality of the spirocyclic backbone would create a chiral environment around the metal, which could induce enantioselectivity in a variety of catalytic transformations.

The design of such a ligand would fall into the category of non-symmetrical P,N-ligands (in this case, N,O-ligands), which have shown considerable success in outperforming their symmetrical counterparts in many reactions. nih.gov The rigid spirocyclic framework would precisely control the geometry of the ligand-metal complex, which is crucial for achieving high levels of stereocontrol. The synthesis of various azaspiro[n.2]alkanes has been achieved with high enantioselectivity using dirhodium tetracarboxylate catalyzed cyclopropanation, highlighting the potential for creating chiral spirocyclic catalysts. acs.orgacs.org

Outlook on the Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Design and Synthesis

The design and synthesis of complex molecules like This compound and its derivatives stand to be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are becoming increasingly powerful in predicting molecular properties, designing novel structures, and planning efficient synthetic routes.

For the design of chemical libraries based on the This compound scaffold, ML models can be trained to predict the biological activity and physicochemical properties of virtual compounds. nih.gov This allows for the in silico screening of vast numbers of potential derivatives, prioritizing those with the highest probability of being active and possessing drug-like properties. github.io This approach, often referred to as machine learning-guided library design, can save considerable time and resources compared to traditional high-throughput screening. labroots.comnih.gov

Q & A

Q. How can computational tools predict its material science applications (e.g., polymer additives)?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Model interactions with polymer matrices (e.g., polyethylene) to predict thermal stability enhancements .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess electron-donating/accepting capacity in conductive materials .
  • Thermogravimetric Analysis (TGA) : Validate computational predictions by measuring decomposition temperatures experimentally .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Relevant Evidence
Divergent biological activityCross-validate using orthogonal assays (e.g., SPR vs. cell-based)
Synthetic yield variabilityStandardize catalyst lot and solvent purity
Spectral misassignmentCompare with DFT-predicted 13C^{13}C chemical shifts

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